4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Intramolecular Cyclization
Research by Danilyuk et al. (2016) explores electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, leading to the formation of various heterocyclic compounds. This type of reaction is significant in the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery (Danilyuk et al., 2016).
Heterocyclic Synthesis
Mohareb et al. (2004) investigated the synthesis of heterocyclic compounds using thiophenylhydrazonoacetates, resulting in a variety of nitrogen-containing heterocycles. Such methodologies are critical for the development of novel pharmacophores and the enhancement of biological activity in drug molecules (Mohareb et al., 2004).
Novel Synthesis Approaches
The study by Sato et al. (1998) on the formation of hydro-1,3-diazines from benzo[b]cyclohepta[e][1,4]oxazine with α,γ-diamines underlines innovative strategies for synthesizing nitrogen-rich heterocycles. Such compounds have various applications in drug design and synthesis (Sato et al., 1998).
Antimicrobial Activity
Research on the synthesis of novel dyes and precursors based on tetrahydro-benzo[b]thiophene systems by Shams et al. (2011) highlights the antimicrobial potential of these compounds. The study demonstrates significant activity against a range of microorganisms, indicating potential applications in antimicrobial drug development (Shams et al., 2011).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c24-16-20-19-8-4-3-5-9-21(19)30-23(20)25-22(27)17-10-12-18(13-11-17)31(28,29)26-14-6-1-2-7-15-26/h10-13H,1-9,14-15H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHKZVQVHDSXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.